Hexamethonium bromide hydrate

Description

Historical Context and Foundational Role in Pharmacology

The story of hexamethonium (B1218175) is intertwined with the mid-20th century quest to understand and control the autonomic nervous system. Its development marked a significant milestone in the management of hypertension and laid the groundwork for future advancements in cardiovascular pharmacology.

First developed in the late 1940s, hexamethonium quickly became recognized as the first effective drug for the treatment of hypertension. manchester.ac.ukusmlestrike.commedbullets.com It belongs to a class of drugs known as ganglionic blockers, which act by inhibiting the transmission of nerve impulses in the autonomic ganglia. wikipedia.org Specifically, it functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine (B1216132) receptors within these ganglia. cymitquimica.com This action blocks the signaling of both the sympathetic and parasympathetic nervous systems. wikipedia.orgwikipedia.org Due to its potent and relatively specific action at the ganglionic level, hexamethonium is often referred to as the prototypical ganglionic blocker. drugbank.comnih.govmedkoo.cominrae.frdrugcentral.org Its introduction into clinical practice, though later superseded by more specific agents, was a crucial step in establishing the feasibility of pharmacologically managing high blood pressure. cymitquimica.commanchester.ac.uk

While its clinical use has diminished due to the development of safer and more selective antihypertensive drugs, the importance of hexamethonium in research has grown. nih.govmedkoo.comdrugcentral.org Scientists soon realized that its ability to broadly block autonomic ganglia made it an invaluable tool for studying the functions of the autonomic nervous system. ontosight.ai By observing the physiological effects of administering hexamethonium, researchers could deduce the roles of sympathetic and parasympathetic inputs to various organs. spandidos-publications.com This has allowed for detailed investigations into cardiovascular reflexes, neurogenic inflammation, and other autonomic processes. usmlestrike.comspandidos-publications.com

Significance as a Research Tool in Modern Neuropharmacology and Physiology

In contemporary research, hexamethonium bromide hydrate (B1144303) remains a widely used tool for dissecting the complexities of neural control. drugbank.comnih.gov Its utility stems from its ability to create a "pharmacological dissection" of the autonomic nervous system, allowing researchers to isolate and study specific neural pathways. usmlestrike.comahajournals.org

For instance, in physiological studies, hexamethonium is frequently used to investigate the contribution of the autonomic nervous system to various physiological and pathophysiological processes. spandidos-publications.com By blocking ganglionic transmission, researchers can assess the degree to which a particular physiological response is mediated by autonomic reflexes. usmlestrike.comspandidos-publications.com This has been instrumental in understanding the neural control of blood pressure, heart rate, and gastrointestinal motility. spandidos-publications.com

In neuropharmacology, hexamethonium serves as a standard antagonist for studying nicotinic acetylcholine receptors in the autonomic ganglia. rndsystems.com It is used to characterize the properties of these receptors and to screen for new drugs that may act on them. rndsystems.com Its poor ability to cross the blood-brain barrier is an advantageous property in many experimental designs, as it allows for the study of peripheral autonomic mechanisms without the confounding effects of central nervous system actions. drugbank.comnih.govmedkoo.cominrae.frdrugcentral.org

Recent research has continued to leverage hexamethonium to explore diverse areas. For example, studies have used it to investigate the role of the sympathetic nervous system in metabolic conditions and to understand the mechanisms of nicotine's effects on apoptosis. spandidos-publications.comrndsystems.com

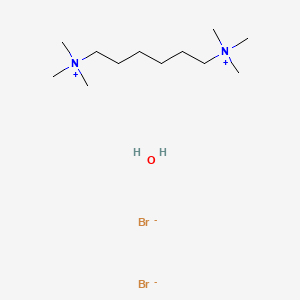

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H32Br2N2O |

|---|---|

Molecular Weight |

380.20 g/mol |

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;hydrate |

InChI |

InChI=1S/C12H30N2.2BrH.H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;/h7-12H2,1-6H3;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

OGGZLJDICTTWQL-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.O.[Br-].[Br-] |

Origin of Product |

United States |

Mechanistic Investigations of Hexamethonium Bromide Hydrate at Molecular and Cellular Levels

Elucidation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Hexamethonium (B1218175) is recognized as a non-depolarizing ganglionic blocker, primarily targeting nAChRs in autonomic ganglia. wikipedia.orgglpbio.com Its antagonistic action is multifaceted, involving both competitive and non-competitive interactions with the receptor, as well as a distinct interaction with the ion channel pore.

Competitive and Non-Competitive Binding Characteristics

Hexamethonium exhibits a mixed competitive and non-competitive antagonism at nicotinic acetylcholine receptors. glpbio.comcymitquimica.comnih.gov While some studies suggest a competitive mechanism where it competes with acetylcholine for the binding site, others point towards a non-competitive action. cymitquimica.comdrugbank.compsu.edu For instance, research on human plasma cholinesterase revealed a competitive inhibition by hexamethonium, suggesting it binds to the anionic site of the active center. drugbank.com In contrast, studies on neuronal nAChRs have shown that hexamethonium can block receptor function non-competitively. psu.edu This dual characteristic suggests that its binding is complex and may not be solely at the acetylcholine binding site itself. wikipedia.orgglpbio.com In fact, some immunochemical studies have shown that while acetylcholine and carbamoylcholine compete with certain myasthenic antibodies for receptor binding, hexamethonium does not, indicating that they may interact at different subsites of the receptor. pnas.org Furthermore, kinetic analysis has demonstrated that hexamethonium can act as a reversible inhibitor with a non-competitive mechanism of action in certain contexts. drugbank.com The nature of this inhibition can also be of a hyperbolic mixed type, indicating a combination of partial competitive and non-competitive actions. tandfonline.com

Interaction with the Ion Channel Pore of Ganglionic nAChRs

A primary mechanism of hexamethonium's action is the blockade of the ion channel pore of ganglionic nAChRs. wikipedia.org This "open-channel blockade" is a form of non-competitive antagonism where the drug enters and occludes the channel after it has been opened by an agonist like acetylcholine. nih.gov This action prevents the influx of ions, thereby inhibiting neuronal transmission. wikipedia.org Studies using voltage-clamp techniques have shown that hexamethonium reduces the mean single-channel lifetime in a voltage-dependent manner, with the effect increasing with hyperpolarization. nih.gov This voltage-dependent action, however, may not stem from the direct influence of the electric field on drug binding but rather from an allosteric interaction with the receptor that alters channel opening and closing rates. nih.gov

Subtype Specificity Studies (e.g., AChR α3, α3β4, α3β4α5)

The potency of hexamethonium varies depending on the subunit composition of the nAChR. Neuronal nAChRs are pentameric structures composed of various α and β subunits. jneurosci.org Hexamethonium shows a degree of selectivity for different nAChR subtypes. For instance, it is a known antagonist of α3-containing nAChRs. glpbio.com

Research has highlighted the differential sensitivity of various α3β4-containing receptors to hexamethonium. The inclusion of the α5 subunit into the α3β4 receptor significantly decreases the potency of hexamethonium. nih.govfrontiersin.org Studies on mouse superior cervical ganglion (SCG) neurons revealed that hexamethonium was most potent in ganglia from mice lacking the α5 subunit (α5β4-KO), followed by those lacking both α5 and β2 subunits (α5β2-KO), and least potent in wild-type (WT) ganglia. nih.gov This suggests that the α3β4α5 receptor subtype is less sensitive to hexamethonium blockade compared to the α3β4 subtype. nih.govfrontiersin.org

The following table summarizes the inhibitory concentration (IC50) values of hexamethonium on different nAChR subtypes in mouse SCG.

| Genotype | Predominant nAChR Subtype | Hexamethonium IC50 (μmol/L) |

| α5β4-KO | α3β2 | 22.1 nih.gov |

| α5β2-KO | α3β4 | 126.7 nih.gov |

| WT | α3β4, α3β4α5, α3β4β2 | 389.2 nih.gov |

| Estimated | α3β4α5 | 568.6 nih.gov |

These findings indicate that the presence of the α5 subunit confers a lower sensitivity to hexamethonium. nih.govfrontiersin.org

Impact on Acetylcholine Release and Synaptic Transmission

Modulation of Prejunctional Nicotinic Acetylcholine Receptors

Hexamethonium can modulate the release of acetylcholine by acting on prejunctional nAChRs. nih.gov These receptors are located on the nerve terminal and are involved in a feedback mechanism that regulates neurotransmitter release. Evidence suggests that hexamethonium blocks prejunctional nAChRs that exert a negative feedback control over acetylcholine release. nih.govresearchgate.net This blockade leads to an increase in the evoked release of acetylcholine, particularly at low frequencies of nerve stimulation. nih.govnih.gov This effect has been observed to be dependent on extracellular calcium concentration. nih.gov

Hexamethonium Bromide Hydrate in Experimental Physiology and Systemic Studies

Autonomic Nervous System Function Elucidation

Hexamethonium's ability to induce a pharmacological "dissection" of the autonomic nervous system has been instrumental in clarifying the distinct and sometimes opposing roles of its sympathetic and parasympathetic divisions.

Hexamethonium (B1218175) bromide acts as a non-depolarizing ganglionic blocker, antagonizing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia. wikipedia.org This action is not selective for either the sympathetic or parasympathetic ganglia, leading to a general paralysis of the autonomic nervous system. britannica.com The blockade occurs primarily through the obstruction of the ion pore of the nAChR, rather than by competing with acetylcholine at its binding site. wikipedia.org Consequently, it inhibits transmission in both sympathetic and parasympathetic pathways. wikipedia.org

The observable physiological effects of hexamethonium depend on the dominant autonomic tone of a particular organ. For instance, in systems predominantly under sympathetic control, hexamethonium will produce effects consistent with sympathetic blockade. Conversely, in organs with dominant parasympathetic innervation, its effects will reflect parasympathetic inhibition. This non-selective action has been a valuable characteristic in experimental settings, allowing for the elucidation of autonomic dominance in various tissues.

Table 1: Effects of Hexamethonium on Autonomic Ganglionic Transmission

| Feature | Description | References |

| Mechanism of Action | Non-depolarizing ganglionic blockade | wikipedia.org |

| Target Receptor | Neuronal nicotinic acetylcholine receptors (nAChRs) | wikipedia.org |

| Site of Action | Autonomic ganglia (sympathetic and parasympathetic) | wikipedia.orgbritannica.com |

| Mode of Blockade | Primarily blocks the ion pore of the nAChR | wikipedia.org |

| Overall Effect | Inhibition of both sympathetic and parasympathetic nervous systems | wikipedia.org |

Hexamethonium has been extensively used to investigate the role of autonomic ganglia in mediating reflex pathways. By administering hexamethonium, researchers can determine whether a specific reflex is dependent on ganglionic transmission. For example, in studies of cardiovascular reflexes, hexamethonium has been used to block the baroreceptor reflex arc, thereby demonstrating the crucial role of autonomic ganglia in the reflex control of heart rate and blood pressure.

In studies on gastrointestinal function, hexamethonium has been employed to explore reflex secretions and motility. nih.gov For instance, research in conscious sheep demonstrated that hexamethonium could inhibit cyclical contractions of the reticulo-rumen and abomasal motility, indicating the involvement of autonomic ganglia in these processes. nih.gov Furthermore, studies on the guinea-pig ileum have utilized hexamethonium to investigate the neurotransmitter pathways involved in ascending and descending reflexes within the enteric nervous system. nih.gov These studies have shown that while hexamethonium can block a significant portion of these reflexes, some residual activity may persist, suggesting the involvement of non-nicotinic transmission pathways. nih.gov

Peripheral Nervous System Research Applications

Beyond the autonomic ganglia, hexamethonium has found utility in studying other aspects of the peripheral nervous system, including neuromuscular transmission and peripheral innervation patterns.

While primarily known as a ganglionic blocker, hexamethonium can also affect the neuromuscular junction, particularly at higher concentrations. nih.gov Studies on rat phrenic nerve-hemidiaphragm preparations have shown that hexamethonium can produce a dose-dependent neuromuscular blockade. nih.gov Interestingly, at low concentrations, hexamethonium has been observed to antagonize the effects of other neuromuscular blocking agents like tubocurarine, pancuronium, and alcuronium. nih.gov

Research using isolated rat diaphragm-phrenic nerve preparations has revealed that hexamethonium can enhance transmitter release for the initial few stimuli in a train, an effect that is not sustained. nih.gov This finding supports the hypothesis of a negative feedback mechanism on transmitter release mediated by presynaptic nicotinic autoreceptors. nih.gov The differential effects of hexamethonium on presynaptic and postsynaptic receptors at the neuromuscular junction suggest that these receptor populations may be pharmacologically distinct. nih.gov

Table 2: Hexamethonium's Actions at the Neuromuscular Junction

| Experimental Model | Finding | Reference |

| Rat phrenic nerve-hemidiaphragm | Dose-dependent neuromuscular blockade at high concentrations. | nih.gov |

| Rat phrenic nerve-hemidiaphragm | Antagonism of other neuromuscular blockers at low concentrations. | nih.gov |

| Isolated rat diaphragm-phrenic nerve | Enhancement of initial transmitter release. | nih.gov |

| Frog skeletal muscle | Voltage-dependent reduction in endplate current amplitude. | drugbank.com |

Hexamethonium has been instrumental in delineating the pathways of peripheral innervation to various organs. By blocking ganglionic transmission, researchers can assess the degree to which a particular physiological function is under the control of the extrinsic autonomic nervous system. For example, in studies on gastrointestinal motility in sheep, hexamethonium was used to demonstrate a higher degree of parasympathetic influence on abomasal acid secretion and motility compared to the cyclical activity of the reticulum. nih.gov This suggests a modulatory role for extrinsic neural activity on the cyclical motor events of the duodenum. nih.gov

Contributions to Cardiovascular System Research

The cardiovascular system is a primary domain where hexamethonium has been employed to unravel the complexities of autonomic regulation. Its ability to block sympathetic outflow to the heart and blood vessels has made it an invaluable tool in cardiovascular physiology and pharmacology.

Hexamethonium administration leads to a reduction in both arterial and venous tone, resulting in a decrease in blood pressure. derangedphysiology.com This effect is a direct consequence of the blockade of sympathetic ganglionic transmission to vascular smooth muscle. derangedphysiology.com Studies in spontaneously hypertensive rats have shown that hexamethonium significantly reduces renal sympathetic nerve activity, mean arterial pressure, and heart rate. spandidos-publications.comnih.gov The greater reduction in blood pressure observed in hypertensive models compared to normotensive ones highlights the role of elevated sympathetic tone in the pathophysiology of hypertension. spandidos-publications.com

Furthermore, hexamethonium has been used to investigate the mechanisms of heart failure. In patients with congestive heart failure, hypotensive doses of hexamethonium were shown to cause clinical improvement, which was associated with a reduction in total peripheral resistance and a redistribution of blood volume. ahajournals.orgahajournals.org This suggests that by interrupting the vicious cycle of increased peripheral resistance and decreased cardiac output, ganglionic blockade could be beneficial in heart failure. ahajournals.orgahajournals.org

Table 3: Cardiovascular Effects of Hexamethonium in Research Models

| Research Area | Key Findings | References |

| Hypertension | Reduces blood pressure, renal sympathetic nerve activity, and heart rate in hypertensive rats. | spandidos-publications.comnih.gov |

| Congestive Heart Failure | Reduces total peripheral resistance and redistributes blood volume, leading to clinical improvement. | ahajournals.orgahajournals.org |

| Autonomic Reflexes | Blocks cardiovascular responses to autonomic stimulation, aiding in the study of reflex pathways. | physiology.org |

Experimental Models for Studying Autonomic Control of Blood Pressure

Hexamethonium bromide, a ganglionic blocking agent, has been instrumental in experimental models designed to elucidate the autonomic nervous system's control over blood pressure. By acting as a non-depolarizing antagonist at neuronal nicotinic acetylcholine receptors in autonomic ganglia, it effectively inhibits both sympathetic and parasympathetic outflow. wikipedia.orglktlabs.com This property allows researchers to investigate the contribution of the autonomic nervous system to the maintenance of basal blood pressure and its role in hypertensive states.

In studies involving spontaneously hypertensive rats (SHRs), a common model for essential hypertension, and normotensive Wistar rats, hexamethonium has been used to assess basal sympathetic nerve activity. nih.govspandidos-publications.com Administration of hexamethonium in these models leads to a significant reduction in mean arterial pressure (MAP) and renal sympathetic nerve activity (RSNA), demonstrating a direct link between sympathetic tone and blood pressure levels. nih.govspandidos-publications.commedchemexpress.com

Research has shown that higher doses of hexamethonium induce a more pronounced reduction in both RSNA and MAP in spontaneously hypertensive rats compared to their normotensive counterparts. nih.govspandidos-publications.com This differential response suggests an elevated sympathetic activity in the hypertensive model. nih.govspandidos-publications.com A significant positive correlation has been observed between the changes in RSNA and MAP following hexamethonium administration in both rat strains, indicating that the MAP response to ganglionic blockade can be a reliable indicator of basal sympathetic nerve activity. nih.govspandidos-publications.com

| Model | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHRs) and Wistar Rats | Hexamethonium significantly reduces Mean Arterial Pressure (MAP), Renal Sympathetic Nerve Activity (RSNA), and Heart Rate (HR). | nih.govspandidos-publications.com |

| Higher doses of hexamethonium cause a greater reduction in MAP and RSNA in SHRs compared to Wistar rats. | nih.govspandidos-publications.com | |

| A significant positive correlation exists between the reduction in RSNA and MAP in response to hexamethonium. | nih.govspandidos-publications.com |

Analysis of Heart Rate Regulation in Research Models

Hexamethonium is a valuable tool for dissecting the autonomic regulation of heart rate in research settings. By blocking ganglionic transmission, it allows for the assessment of the relative contributions of the sympathetic and parasympathetic nervous systems to heart rate control. wikipedia.org

In experimental models, the administration of hexamethonium typically leads to a significant reduction in heart rate, highlighting the role of the autonomic nervous system in maintaining baseline heart rate. nih.govspandidos-publications.com Studies in both Wistar rats and spontaneously hypertensive rats have demonstrated this effect. nih.govspandidos-publications.com

| Research Model | Effect of Hexamethonium on Heart Rate | Effect on Heart Rate Variability (HRV) | Reference |

| Wistar Rats and SHRs | Significant reduction in heart rate. | Not specified in this study. | nih.govspandidos-publications.com |

| Freely Moving Rats | No significant effect on mean heart rate. | Decrease in VLF component and HRV complexity. | frontiersin.org |

| Rodent Models | Decrease in heart rate. | Increase in HRV. | nih.gov |

Exploration in Respiratory System Research

Analysis of Airway Responsiveness in Experimental Models

Hexamethonium has been utilized in experimental models to investigate the mechanisms underlying airway responsiveness, particularly in the context of asthma and hypersensitivity. nih.govnih.gov These models help to differentiate between direct effects of stimuli on airway smooth muscle and reflex-mediated bronchoconstriction.

In a study involving atopic subjects, some of whom had asthma, inhaled hexamethonium was used to probe the role of reflex bronchoconstriction in response to histamine. nih.gov The results indicated that hexamethonium alone did not significantly alter the provocative concentration of histamine required to cause a 20% fall in FEV1, suggesting that the primary effect of histamine is not through a reflex mechanism but rather a direct stimulation of H1-receptors on the airway smooth muscle. nih.gov Interestingly, in subjects with asthma, hexamethonium itself caused bronchoconstriction, which was reversible with atropine. nih.gov

Another study in atopic subjects found that aerosolized hexamethonium prevented the increase in specific airway resistance (SRaw) induced by histamine. nih.gov However, it did not significantly affect the increase in SRaw produced by methacholine in most subjects. nih.gov This suggests that bronchial hyperreactivity in these individuals may be related to changes in the efferent parasympathetic pathway distal to the ganglion. nih.gov

| Experimental Model | Stimulus | Effect of Hexamethonium | Implication | Reference |

| Atopic Subjects (with and without asthma) | Histamine | Did not significantly change the provocative concentration of histamine. Caused bronchoconstriction in asthmatics. | Histamine's primary effect is likely direct on smooth muscle, not reflex-mediated. | nih.gov |

| Atopic Subjects | Histamine | Prevented the increase in specific airway resistance (SRaw). | Blocks histamine-induced bronchoconstriction. | nih.gov |

| Atopic Subjects | Methacholine | Did not significantly affect the increase in SRaw. | Suggests hyperreactivity may be distal to the ganglion. | nih.gov |

Role in Understanding Neurogenic Control of Bronchial Tone

The tone of the airway smooth muscle is regulated by a complex interplay of excitatory and inhibitory neural pathways. karger.comnih.gov Hexamethonium, by blocking ganglionic transmission, serves as a critical tool to investigate the contribution of the autonomic nervous system to the basal bronchial tone and its modulation.

The primary excitatory control of bronchial tone is mediated by the vagal reflex mechanism. karger.com By blocking this pathway at the ganglionic level, hexamethonium can help to unmask the influence of other neurohumoral factors. The autonomic nervous system, including both cholinergic and adrenergic pathways, plays a crucial role in controlling the diameter of the airways. scielo.org Cholinergic pathways typically lead to constriction, while the adrenergic system, primarily through β2-receptors, causes dilation. scielo.org Hexamethonium's ability to block both sympathetic and parasympathetic ganglia allows researchers to study the integrated neurogenic control of bronchial smooth muscle.

Investigations in Adipose Tissue Metabolism

Impact on Thermogenesis and Metabolic Regulation in Experimental Burn Models

Severe burn injuries lead to a prolonged hypermetabolic state, characterized by increased energy expenditure. frontiersin.org Adipose tissue plays a significant role in this response, partly through a process known as "browning" of white adipose tissue (WAT), where WAT takes on characteristics of brown adipose tissue (BAT), including the expression of uncoupling protein 1 (UCP1) and an increased capacity for thermogenesis. nih.govescholarship.org

This browning process and the associated increase in thermogenesis are largely driven by adrenergic stress signaling, involving catecholamines like epinephrine and norepinephrine. frontiersin.org Since hexamethonium blocks the sympathetic nervous system, it is a relevant pharmacological tool for investigating the role of this adrenergic drive in the metabolic changes observed in adipose tissue following burn injury. Experimental models have shown that severe burn injury induces the development of thermogenically functional mitochondria in murine white adipose tissue. nih.gov This response is characterized by increased UCP1-dependent respiration and mitochondrial biogenesis. nih.gov

Studies have demonstrated that following a burn, there is an increase in UCP1-dependent mitochondrial thermogenesis in inguinal white adipose tissue (iWAT), which is mediated by mitochondrial biogenesis and UCP1 induction. nih.gov This suggests that iWAT mitochondrial thermogenesis may contribute to the hypermetabolism observed in burn survivors. nih.gov By blocking the sympathetic signaling that initiates this cascade, hexamethonium can be used in experimental models to confirm the causal link between adrenergic stress and the browning of adipose tissue in the context of burn injuries.

| Experimental Model | Condition | Key Findings in Adipose Tissue | Role of Adrenergic Signaling | Reference |

| Murine Model | Severe Burn Injury | Induction of thermogenically competent mitochondria in inguinal white adipose tissue (iWAT). | The browning of WAT is driven by adrenergic stress. | nih.gov |

| Increased UCP1-dependent respiration and mitochondrial biogenesis in iWAT. | Catecholamines stimulate adipose tissue lipolysis and browning. | frontiersin.orgnih.gov |

Role in Adipose-Immune Crosstalk Studies

The interplay between adipose tissue and the immune system, particularly in the context of obesity-related inflammation, is a significant area of research. While direct studies focusing on Hexamethonium bromide hydrate (B1144303) are limited, its mechanism of action as a nicotinic antagonist provides a basis for its use in investigating the cholinergic system's role in modulating adipose tissue inflammation.

Obesity is associated with a state of chronic low-grade inflammation in adipose tissue, characterized by the infiltration of pro-inflammatory immune cells, such as M1 macrophages. mdpi.com This inflammation contributes to the development of insulin resistance and other metabolic complications. The cholinergic nervous system is known to have anti-inflammatory effects, and recent studies have highlighted the presence of a non-neuronal cholinergic system within adipose tissue itself, where immune cells like macrophages can be a source of acetylcholine.

By blocking nicotinic receptors, Hexamethonium bromide hydrate can be used experimentally to elucidate the contribution of this cholinergic signaling to the regulation of adipokine secretion and immune cell phenotype in adipose tissue. Adipokines, signaling molecules secreted by adipocytes, play crucial roles in inflammation and metabolism. Dysregulation of adipokine production is a hallmark of obesity. For instance, mineralocorticoid receptor blockade in obese mice has been shown to reduce the expression of pro-inflammatory adipokines while increasing anti-inflammatory adiponectin, suggesting a complex regulatory network that could be dissected using tools like hexamethonium. nih.gov

The table below summarizes the typical changes in key adipokines and immune cell markers in obesity-associated adipose tissue inflammation, which can be investigated using nicotinic antagonists like this compound.

| Marker | Change in Obesity | Potential Effect of Nicotinic Antagonism (e.g., Hexamethonium) |

| Adipokines | ||

| Leptin | Increased | Modulation of secretion |

| Adiponectin | Decreased | Modulation of secretion |

| TNF-α | Increased | Potential exacerbation of inflammation |

| IL-6 | Increased | Potential exacerbation of inflammation |

| Immune Cell Markers | ||

| M1 Macrophages (e.g., CD11c) | Increased | Potential shift in macrophage polarization |

| M2 Macrophages (e.g., CD206) | Decreased | Potential shift in macrophage polarization |

This table is illustrative and based on the general understanding of adipose tissue inflammation and cholinergic regulation. Specific effects of this compound would require direct experimental validation.

Neuro-Immune Modulation Research

The nervous and immune systems are intricately linked, with neurotransmitters and their receptors playing a important role in modulating immune responses. This compound, by virtue of its ability to block nicotinic acetylcholine receptors, serves as a key pharmacological tool to probe these neuro-immune interactions, particularly in the context of inflammatory diseases.

Animal models of arthritis, such as collagen-induced arthritis (CIA), are instrumental in understanding the pathophysiology of rheumatoid arthritis and for testing novel therapeutic agents. nih.gov A growing body of evidence points to the involvement of the cholinergic anti-inflammatory pathway in the modulation of arthritis severity. This pathway, primarily mediated by the vagus nerve and the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, can suppress the production of pro-inflammatory cytokines.

While specific studies utilizing this compound in arthritis models are not extensively documented in recent literature, its role as a nicotinic antagonist is highly relevant. Studies have shown that nicotine (B1678760), a nicotinic agonist, can ameliorate arthritis in animal models by reducing synovial inflammation and pro-inflammatory cytokine levels like TNF-α and IL-6. nih.gov Conversely, the use of nicotinic antagonists would be expected to block these beneficial effects, thereby exacerbating the inflammatory response.

The table below outlines key inflammatory mediators and cellular components in an arthritis model and the hypothesized effect of nicotinic antagonism with a compound like this compound.

| Inflammatory Marker/Cell | Role in Arthritis | Hypothesized Effect of Nicotinic Antagonism |

| TNF-α | Pro-inflammatory cytokine, key in synovial inflammation | Increased production |

| IL-6 | Pro-inflammatory cytokine, contributes to systemic inflammation | Increased production |

| Synovial Macrophage Infiltration | Contributes to joint destruction and inflammation | Potential increase in infiltration and pro-inflammatory phenotype |

| Synovial Inflammation | Hallmark of arthritis, leading to joint damage | Exacerbation of inflammation |

This table is based on the known mechanisms of the cholinergic anti-inflammatory pathway and the function of this compound as a nicotinic antagonist. Direct experimental verification is necessary.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. Tumor-associated macrophages (TAMs) are a major component of the TME and can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) phenotypes. nih.gov The cholinergic system has been implicated in modulating the phenotype and function of TAMs.

Nicotinic acetylcholine receptors are expressed on macrophages and can influence their polarization and cytokine production. mdpi.com Therefore, this compound, as a nicotinic antagonist, could be employed to investigate the role of cholinergic signaling in macrophage infiltration and polarization within the TME. For instance, blocking nicotinic receptors might alter the chemokine gradients that attract monocytes to the tumor site or influence the local cues that drive their differentiation into M2-like, pro-tumoral macrophages.

Research has shown that targeting the recruitment of monocytes and macrophages to the tumor, for example by blocking the CCL2-CCR2 axis, can be an effective anti-cancer strategy. nih.gov Given the interplay between the nervous system and immune cell trafficking, investigating the effects of ganglionic blockade with agents like hexamethonium on TAM infiltration is a pertinent area of research.

The table below summarizes the potential impact of nicotinic antagonism on macrophage dynamics within the tumor microenvironment.

| Feature | Role in Tumor Microenvironment | Potential Effect of Nicotinic Antagonism |

| Macrophage Infiltration | Contributes to tumor growth and immunosuppression | Modulation of monocyte recruitment and macrophage accumulation |

| M2 Macrophage Polarization | Promotes tumor progression, angiogenesis, and suppresses anti-tumor immunity | Potential shift towards a more pro-inflammatory (M1) phenotype |

| Pro-tumoral Cytokine Production (e.g., IL-10, TGF-β) | Suppresses anti-tumor immune responses | Potential decrease in production |

This table illustrates the potential modulatory effects based on the role of nicotinic signaling in macrophage function. The specific outcomes of using this compound in this context require further investigation.

Methodological Frameworks and Experimental Models Utilizing Hexamethonium Bromide Hydrate

In Vivo Animal Models for Systemic Pharmacological Dissection

Hexamethonium (B1218175) is widely used in animal models to investigate the systemic effects of autonomic blockade.

Rodent models are crucial for understanding the interplay between the autonomic nervous system and behavior. Hexamethonium has been employed in studies of whisker movement in rats. nih.gov Following facial nerve damage, rats can exhibit low-amplitude, synchronous whisker twitches. Administration of hexamethonium has been shown to substantially or entirely eliminate these movements, suggesting they are mediated by autonomic ganglia. nih.gov

In the context of stress response, rodent models have provided significant insights into the physiological and pathological consequences of stress. nih.govd-nb.info Hexamethonium is used to investigate the contribution of the autonomic nervous system to stress-induced physiological changes. For instance, it has been used to block the depressor and bradycardia responses elicited by stimulation of specific brain regions, thereby clarifying the roles of vagal excitation and sympathoinhibition. physiology.org

Table 1: Effects of Hexamethonium in Rodent Autonomic and Behavioral Studies

| Experimental Model | Observation | Implication | Citation |

|---|---|---|---|

| Rat model of facial nerve lesion | Elimination of whisker twitches after hexamethonium injection | Whisker movements are mediated by autonomic ganglia | nih.gov |

| Rat model of stress response | Blockade of depressor and bradycardia responses | Clarifies the roles of vagal excitation and sympathoinhibition in stress-induced cardiovascular changes | physiology.org |

| Spontaneously hypertensive rats | Reduction in renal sympathetic nerve activity, mean arterial pressure, and heart rate | Attenuates sympathetic activity and blood pressure | medchemexpress.com |

Hexamethonium is also utilized in disease models to understand the role of the nervous system in pathology.

In cancer research, the nervous system is known to play a role in tumor development and progression. Vagus nerve signals can inhibit inflammation and the production of cytokines like tumor necrosis factor (TNF). pnas.org Studies have shown that blocking cholinergic ganglionic neurotransmission with hexamethonium abrogates the ability of the vagus nerve to modulate splenic nerve activity, which is involved in this anti-inflammatory reflex. pnas.org

In models of inflammatory arthritis, the nervous system's contribution is complex. pnas.org Interestingly, in a serum-transfer model of arthritis in mice, the administration of hexamethonium, a ganglionic blocker, was found to enhance joint swelling. pnas.org In contrast, other studies using a collagen-induced arthritis (CIA) model in mice have shown that cholinergic dysfunction, induced by treatments including hexamethonium, can increase disease severity and joint destruction. nih.gov These seemingly contradictory findings highlight the context-dependent role of the autonomic nervous system in inflammation.

Table 2: Application of Hexamethonium in Disease Models

| Disease Model | Key Finding with Hexamethonium | Conclusion | Citation |

|---|---|---|---|

| Cancer (inhibition of TNF) | Abrogated vagus nerve-elicited evoked potentials in the splenic nerve | Vagus nerve signals evoke splenic nerve action potentials through cholinergic ganglionic neurotransmission | pnas.org |

| Inflammatory Arthritis (serum-transfer) | Enhanced joint swelling | Pharmacological inhibition of the parasympathetic nervous system exacerbated arthritis | pnas.org |

| Inflammatory Arthritis (collagen-induced) | Increased disease severity and joint destruction | Cholinergic dysfunction aggravates arthritis | nih.gov |

In Vitro and Ex Vivo Preparations for Cellular and Tissue-Level Analysis

Hexamethonium is a critical tool for studying cellular and tissue-level physiology in isolated preparations.

The rat phrenic nerve-hemidiaphragm preparation is a classic model for studying neuromuscular transmission. nih.govnih.govscience.gov In voltage-clamped preparations of this tissue, hexamethonium has been used to investigate the role of prejunctional nAChRs. nih.govnih.govscience.gov Studies have shown that hexamethonium can increase the quantal content of endplate currents at low stimulation frequencies, suggesting that it blocks prejunctional nAChRs that normally exert a negative feedback control on acetylcholine (B1216132) release. nih.govnih.gov Hexamethonium has also been observed to cause a voltage-dependent reduction in the amplitude of endplate currents. researchgate.net

Isolated ganglia and cell culture systems are invaluable for detailed characterization of receptor subtypes. Hexamethonium has been used in studies of isolated ferret paratracheal ganglia, where it reversibly inhibits fast excitatory postsynaptic potentials. physiology.org In cultured superior cervical ganglion (SCG) neurons from mice, hexamethonium's potency as a ganglionic blocking agent has been used to estimate the proportion of different nAChR subtypes. nih.gov For instance, differences in the IC50 of hexamethonium in wild-type and knockout mice have helped to determine the contribution of the α5 subunit to nAChR populations. nih.gov Furthermore, in cultured gastric myenteric ganglia from neonatal rats, hexamethonium has been shown to reduce the number of NADPH diaphorase-positive cells, indicating its effect on nitric oxide synthase (nNOS) expression. jci.org

Application in Receptor Binding and Functional Assays

Hexamethonium is also employed in receptor binding and functional assays to characterize its interaction with various receptors. While primarily known as a nicotinic antagonist, studies have revealed that hexamethonium can also act as a weak antagonist at muscarinic acetylcholine receptors (mAChRs), showing some selectivity. nih.gov

In functional studies, hexamethonium has been shown to antagonize carbachol-induced negative inotropic responses in guinea-pig atria (mediated by M2 receptors) but has little effect on contractile responses in other tissues like the ileum, bladder, and trachea (mediated primarily by M3 receptors). nih.gov

In radioligand binding studies, hexamethonium demonstrates a higher affinity for cardiac M2 receptors compared to cerebrocortical M1 and submaxillary gland M3 receptors. nih.gov It has also been shown to allosterically modulate the binding of other ligands to muscarinic receptors. For example, it can increase the half-life of the dissociation of [3H]-N-methylscopolamine from M2 receptors. nih.govresearchgate.net

Table 3: Hexamethonium in Receptor Binding and Functional Assays

| Assay Type | Receptor Target | Key Finding | Citation |

|---|---|---|---|

| Functional Assay | Muscarinic Receptors | Antagonizes M2-mediated responses in guinea-pig atria with little effect on M3-mediated responses in other tissues. | nih.gov |

| Radioligand Binding | Muscarinic Receptors | Higher affinity for M2 receptors (pKi = 3.68) than M1 (pKi = 3.28) or M3 (pKi = 2.61) receptors. | nih.gov |

| Allosteric Modulation | M2 Muscarinic Receptors | Increases the half-life of [3H]-N-methylscopolamine dissociation. | nih.govresearchgate.net |

Compound Table

| Compound Name | |

|---|---|

| Hexamethonium bromide hydrate (B1144303) | |

| Acetylcholine | |

| Carbachol | |

| [3H]-N-methylscopolamine | |

| Tumor necrosis factor (TNF) |

Comparative Pharmacological Analysis of Hexamethonium Bromide Hydrate

Comparison with Other Nicotinic Receptor Modulators and Ganglionic Blockers (e.g., Mecamylamine (B1216088), Methyllycaconitine)

Hexamethonium's pharmacological profile as a ganglionic blocker becomes clearer when compared with other nicotinic receptor modulators like mecamylamine and methyllycaconitine.

Hexamethonium (B1218175) vs. Mecamylamine: Both hexamethonium and mecamylamine are ganglionic blockers, but they exhibit different modes of action. Hexamethonium is considered a classic competitive antagonist at ganglionic receptors. nih.govresearchgate.net It produces parallel shifts in the dose-response curves for nicotine (B1678760) without depressing the maximum response, which is characteristic of competitive antagonism. nih.govcapes.gov.br In contrast, mecamylamine's antagonism is not a simple competitive blockade. nih.govresearchgate.net It causes a rightward shift in the nicotine dose-response curve accompanied by a gradual depression of the maximal response, suggesting a non-competitive or more complex interaction. nih.govcapes.gov.br

Furthermore, studies on sympathetic neurons indicate that the action site of mecamylamine on nicotinic receptors differs from that of hexamethonium. nih.gov While the inhibitory effects of both are voltage-dependent, mecamylamine's effect is also use-dependent, meaning its inhibitory action increases with repeated stimulation. nih.gov This use-dependency is not observed with hexamethonium. nih.gov In terms of potency, mecamylamine is significantly more potent, with an IC₅₀ of 0.0012 mmol/L for antagonizing nicotine-induced currents, compared to 0.0095 mmol/L for hexamethonium. nih.gov

Hexamethonium vs. Methyllycaconitine (MLA): Methyllycaconitine is a potent and selective antagonist for α7-containing neuronal nicotinic receptors, with a Ki value of 1.4 nM. wikipedia.orgtocris.com This makes it a highly specific molecular probe compared to the broader-acting hexamethonium. wikipedia.org While both compounds can block prejunctional nicotinic AChRs that mediate negative feedback on acetylcholine (B1216132) (ACh) release, they have distinct effects on the ion channel itself. nih.govnih.gov Hexamethonium (at 200 μM) causes a block of the endplate ion channel, which is not seen with MLA (at 0.4–2.0 μM). nih.govnih.gov Both compounds have been shown to increase the quantal content of evoked ACh release at low stimulation frequencies, suggesting they block a negative feedback mechanism. nih.govnih.gov

| Compound | Primary Target | Mechanism of Action | Key Distinguishing Features |

| Hexamethonium | Neuronal nAChRs (Ganglionic) wikipedia.org | Competitive antagonist; open channel blocker. nih.govnih.gov | Broad ganglionic blockade; not use-dependent; blocks endplate ion channel. nih.govnih.gov |

| Mecamylamine | Neuronal nAChRs (Ganglionic) nih.gov | Non-competitive antagonist; different action site from hexamethonium. nih.govnih.gov | More potent than hexamethonium; displays use-dependent and voltage-dependent blockade. nih.gov |

| Methyllycaconitine (MLA) | α7-containing nAChRs tocris.com | Selective competitive antagonist. wikipedia.org | Highly selective for α7 subtype; does not block the endplate ion channel at effective concentrations. tocris.comnih.gov |

Analysis of Structural Analogs and Their Mechanistic Implications

The pharmacological action of hexamethonium is intrinsically linked to its structure, a principle clearly demonstrated by analyzing its structural analogs, particularly within the polymethylene bisquaternary ammonium (B1175870) series. Hexamethonium (often denoted as C6) is a symmetrical molecule consisting of two quaternary ammonium heads separated by a flexible chain of six methylene (B1212753) groups. remedypublications.com

The critical importance of the length of this methylene chain was revealed in seminal structure-activity relationship studies. remedypublications.com These studies compared a series of bisquaternary compounds where only the number of methylene groups between the two nitrogen atoms was altered. remedypublications.com This research led to a landmark discovery: the compound with ten methylene groups, decamethonium (B1670452) (C10), exhibited a peak in potency for neuromuscular blockade, while hexamethonium (C6) showed peak potency for ganglionic blockade. remedypublications.com

This finding was the first definitive evidence that the nicotinic acetylcholine receptors at autonomic ganglia and the neuromuscular junction were distinct molecular entities. remedypublications.com The structural difference between C6 and C10 dictates their receptor selectivity:

Hexamethonium (C6): The shorter, 6-carbon chain length is optimal for fitting into and blocking the ion channel of neuronal nicotinic receptors found in autonomic ganglia.

Decamethonium (C10): The longer, 10-carbon chain allows it to act as a depolarizing neuromuscular blocking agent at the nicotinic receptors of the skeletal muscle endplate.

| Compound | Chemical Structure Feature | Primary Site of Action | Pharmacological Effect |

| Hexamethonium (C6) | Bisquaternary ammonium with a 6-carbon methylene chain remedypublications.com | Autonomic Ganglia (Neuronal nAChRs) remedypublications.com | Ganglionic Blockade remedypublications.com |

| Decamethonium (C10) | Bisquaternary ammonium with a 10-carbon methylene chain remedypublications.com | Neuromuscular Junction (Muscle-type nAChRs) remedypublications.com | Neuromuscular Blockade (Depolarizing) remedypublications.com |

Advanced Research Perspectives and Future Directions

Refining Understanding of nAChR Subtype Roles in Physiological Processes

The primary action of hexamethonium (B1218175) is the blockade of synaptic transmission in autonomic ganglia, which is mediated by nAChRs. nih.gov However, these ganglionic nAChRs are not a single entity but are composed of various subunit combinations, leading to a diversity of receptor subtypes with distinct pharmacological properties. nih.govfrontiersin.org While hexamethonium is generally considered non-selective, advanced studies are utilizing its properties, often in comparison with more selective antagonists, to dissect the functional roles of these subtypes. wikipedia.orgmedchemexpress.com

Research using mouse nAChR subunits expressed in Xenopus oocytes has provided a detailed characterization of hexamethonium's activity. These studies confirmed that it acts as a relatively nonselective antagonist with mixed competitive and noncompetitive properties. nih.gov The complexity of ganglionic transmission is highlighted by findings that pairwise expression of neuronal α and β subunits can generate heterogeneous receptor populations, likely due to variations in subunit stoichiometry. nih.gov

| nAChR Subtype Combination | Role in Ganglionic Transmission & Hexamethonium Sensitivity | Key Findings |

| α3β4 | A primary component of ganglionic nAChRs mediating fast synaptic transmission. nih.govnih.gov | The presence of additional subunits like α5 or β2 modifies the receptor's sensitivity to hexamethonium. nih.gov |

| α3β4α5 | Estimated to comprise 63-72% of nAChRs in the mouse superior cervical ganglion. nih.gov | Mice lacking the α5 subunit are more sensitive to hexamethonium, indicating this subtype is a key determinant of its blocking effect. nih.gov |

| α4β2 | The most common nAChR subtype in the brain; its role in peripheral ganglia is less dominant but significant. researchgate.net | These receptors are less sensitive to hexamethonium compared to other antagonists like dihydro-β-erythroidine (DHβE). nih.govresearchgate.net |

| α7 | Implicated in ganglionic transmission, contributing a functionally distinct population of receptors. nih.gov | Hexamethonium is a potent inhibitor of homomeric α7 receptors compared to other neuronal subtypes. researchgate.net |

Table showing the role of different nAChR subtype combinations in ganglionic transmission and their varied sensitivity to hexamethonium bromide, as determined by advanced research methods.

These studies underscore that hexamethonium, when used in concert with genetic models and subtype-selective ligands, remains a powerful probe for refining our map of the autonomic nervous system's molecular architecture.

Developing Novel Experimental Paradigms Utilizing Ganglionic Blockade

The utility of hexamethonium bromide extends to the creation of innovative experimental models that allow for a deeper investigation of autonomic control mechanisms. A prime example is the development of a "sympathetic clamp" technique. nih.gov This paradigm involves the continuous, chronic infusion of hexamethonium to block endogenous sympathetic nerve activity, combined with a continuous infusion of an alpha-adrenergic agonist like phenylephrine (B352888) to maintain a constant level of vasomotor tone. nih.gov This novel approach allows researchers to study cardiovascular control systems, such as the long-term effects of hormones on arterial pressure, in the absence of confounding reflex adjustments from the sympathetic nervous system. nih.gov The effectiveness of this chronic blockade was validated by the absence of pressor responses to ganglionic stimulants and the lack of tachycardic responses to depressor stimuli. nih.gov

Hexamethonium is also crucial in experimental designs aimed at distinguishing between central and peripheral nervous system actions and differentiating neural versus humoral pathways. oup.comjneurosci.org

Optogenetics and Autonomic Control: In studies using optogenetics to stimulate specific neuronal populations in the brain, systemic administration of hexamethonium is used to confirm that the observed cardiovascular responses (e.g., changes in blood pressure) are indeed mediated by the sympathetic autonomic outflow. If the response is abolished post-hexamethonium, it provides strong evidence for a sympathetically mediated pathway. jneurosci.org

Remote Ischemic Preconditioning (rIPC): The mechanisms of rIPC, where transient ischemia in one organ protects a distant organ from a more severe ischemic insult, are intensely studied. Hexamethonium-induced ganglionic blockade is used to investigate whether the protective signal is transmitted via neural pathways. Findings have been variable, with some studies showing that hexamethonium abrogates rIPC-induced cardioprotection, while others report that protection persists, suggesting a primary role for humoral (blood-borne) factors in those models. oup.com This highlights how hexamethonium helps to probe the complex interplay between neural and humoral signaling in inter-organ communication. oup.com

Renal Sympathetic Function: In animal models, hexamethonium is administered to eliminate global autonomic outflow, allowing researchers to isolate and study local renal vascular control mechanisms. This approach has been used to validate the effects of renal denervation by demonstrating that differences in blood flow dynamics between innervated and denervated kidneys are eliminated after ganglionic blockade. ahajournals.org

These sophisticated experimental paradigms, which integrate hexamethonium as a key pharmacological tool, are essential for advancing our understanding of the autonomic nervous system's role in integrated physiology.

Theoretical Implications for Understanding Autonomic Dysregulation in Disease Models

Hexamethonium bromide is instrumental in shaping our theoretical understanding of autonomic dysregulation in various pathological conditions, particularly in cardiovascular diseases. By acutely removing autonomic influence, researchers can unmask the underlying non-autonomic physiology and quantify the contribution of the nervous system to the disease state.

| Disease Model | Use of Hexamethonium Bromide | Theoretical Implication |

| Hypertension | Administered to spontaneously hypertensive rats (SHRs) and other hypertensive models. unav.eduspandidos-publications.com | The greater reduction in blood pressure and renal sympathetic nerve activity in SHRs compared to normotensive rats after hexamethonium provides evidence for an enhanced basal sympathetic tone as a key mechanism in the maintenance of hypertension. medchemexpress.comspandidos-publications.com |

| Obstructive Sleep Apnea (OSA) | Used in canine models of OSA to block the autonomic nervous system during apneic events. nih.gov | Hexamethonium helped demonstrate that the autonomic nervous system is responsible for the increase in systemic arterial pressure during apnea, while hypoxia itself causes systemic vasodilation. nih.gov This dissects the competing influences contributing to the cardiovascular consequences of OSA. |

| Cardiac Arrhythmias & Heart Failure | Applied in models of cardiac disease to investigate the role of autonomic outflow in arrhythmogenesis and cardiac remodeling. frontiersin.orgahajournals.org | Studies using ganglionic blockade help to conceptualize how excessive sympathetic activity, which can be modulated by inflammation within autonomic ganglia, contributes to electrical instability and the progression of heart failure. frontiersin.orgahajournals.org |

| Autonomic Dysreflexia | Historically used to manage autonomic dysreflexia in spinal cord injury patients. taylorandfrancis.com | Its effectiveness supports the theory that the condition is driven by massive, uncontrolled sympathetic discharge from ganglia below the level of injury. taylorandfrancis.com |

In studies of experimental hypertension in rats, ganglionic blockade with hexamethonium was used to show an increased cardiac sympathetic tone and a reduced parasympathetic tone, pointing to a specific pattern of autonomic imbalance in the development and maintenance of high blood pressure. unav.edu Similarly, in research on obstructive sleep apnea, hexamethonium allowed investigators to conclude that while hypoxia is the primary driver of the pulmonary artery pressure response, the systemic pressure increase is almost entirely mediated by the autonomic nervous system. nih.gov These findings have profound theoretical implications, helping to build more accurate models of how the nervous system contributes to the pathophysiology of human diseases.

Interdisciplinary Research Integrating Hexamethonium Bromide Hydrate (B1144303) as a Probe

The application of hexamethonium bromide hydrate is not confined to a single discipline; its role as a fundamental research probe spans neuroscience, pharmacology, physiology, and even immunology, fostering interdisciplinary approaches to complex biological questions.

Neuro-Gastroenterology: In the study of gastrointestinal function, hexamethonium has been used to investigate the neural control of hormone and protein synthesis. For instance, intravenous infusion of hexamethonium in rats was shown to lower the intestinal mRNA levels of apolipoprotein A-IV, indicating that the synthesis of this protein is under the tonic control of the cholinergic nervous system acting through autonomic ganglia. science.gov

Pharmacology and Toxinology: Hexamethonium serves as a benchmark antagonist in pharmacological studies aimed at characterizing the receptor selectivity of new chemical entities or natural toxins. nih.govportlandpress.com By comparing the blocking action of a novel compound to that of hexamethonium at various nAChR subtypes, researchers can determine its specificity and potential as a selective research tool or therapeutic agent. nih.gov

Neuro-Cardiology: Hexamethonium is essential in dissecting the complex neural pathways that govern heart function. For example, it has been used to confirm that synaptic transmission within cardiac parasympathetic ganglia is almost entirely mediated by nAChRs. nih.gov In studies of cardiac decentralization, hexamethonium provides a pharmacological alternative to surgical nerve ablation for investigating the heart's intrinsic neural networks. oup.com

Neuroimmunology: Emerging research is exploring the link between the nervous and immune systems, particularly in the context of inflammation and cardiovascular disease. frontiersin.org Stellate ganglion inflammation is associated with cardiac arrhythmias. frontiersin.org Hexamethonium can be used as a tool in animal models to probe how blocking autonomic outflow from these ganglia might affect the neuroimmune interactions that contribute to cardiac pathology.

The continued use of this compound as a research probe across these diverse fields ensures its legacy as a cornerstone of autonomic investigation, facilitating new discoveries and fostering a more integrated understanding of physiology and disease.

Q & A

Basic: What is the mechanism of action of hexamethonium bromide hydrate as a ganglionic blocker, and how can this be experimentally validated?

This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, selectively blocking neurotransmission . To validate this mechanism:

- In vitro assays : Use patch-clamp electrophysiology to measure ion currents in isolated ganglia or heterologously expressed α3-containing nAChRs.

- Dose-response studies : Administer increasing concentrations (e.g., 1–100 mM) to assess inhibition of acetylcholine-induced depolarization .

- Control experiments : Compare effects with other ganglionic blockers (e.g., chlorisondamine chloride) to confirm specificity .

Basic: What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

- Synthesis : React hexamethylenediamine with methyl bromide in aqueous conditions, followed by recrystallization from ethanol/water mixtures to obtain the hydrate form .

- Characterization :

- Purity analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and compare retention times against certified standards .

- Structural confirmation : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify the quaternary ammonium structure and hydration state .

Advanced: How should researchers design experiments to evaluate the dose-dependent effects of hexamethonium bromide on blood pressure regulation in hypertensive models?

- Animal models : Use spontaneously hypertensive rats (SHRs) or angiotensin II-induced hypertensive mice.

- Protocol :

- Administer this compound intravenously (0.1–10 mg/kg) while monitoring mean arterial pressure (MAP) via telemetry .

- Include controls (e.g., saline or potassium bromide) to isolate pharmacological effects from bromide ion contributions .

- Analyze data using repeated-measures ANOVA to assess temporal changes in MAP and heart rate .

Advanced: How can contradictory clinical data on hexamethonium bromide’s efficacy in renal-impaired hypertensive patients be reconciled?

In studies where hexamethonium reduced blood pressure but not terminal nephropathy outcomes (e.g., Table III in ):

- Confounding factors : Assess baseline renal function (e.g., glomerular filtration rate) and comorbid conditions (e.g., cardiac failure).

- Methodological adjustments : Stratify patients by disease stage and use multivariate regression to isolate drug effects from comorbidities.

- Mechanistic studies : Investigate if hypertension reduction alone insufficiently mitigates renal damage, requiring adjunct therapies .

Advanced: Can this compound be applied in gas hydrate-based technologies, and what experimental frameworks could assess this potential?

While direct evidence is limited, methodologies from analogous quaternary ammonium salts (e.g., TBAB) in hydrate studies suggest:

- Phase equilibrium experiments : Measure hydrate formation conditions (pressure, temperature) in systems containing CO₂/CH₄ and this compound.

- Morphological analysis : Use high-speed imaging or Raman spectroscopy to compare hydrate crystal structure with TBAB systems .

- Computational modeling : Perform molecular dynamics (MD) simulations to predict guest-host interactions and stabilization energies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste; collaborate with certified disposal agencies .

- Emergency measures : Install eyewash stations and emergency showers. In case of inhalation, move to fresh air and monitor for bronchospasm .

Advanced: What pharmacokinetic challenges arise when administering this compound orally, and how can these be addressed in preclinical studies?

- Low bioavailability : Due to its hydrophilic quaternary structure, oral absorption is limited. Solutions include:

- Formulation optimization : Use lipid-based carriers or prodrug strategies to enhance intestinal permeability.

- Alternative routes : Evaluate subcutaneous or intraperitoneal administration in rodent models .

- Pharmacokinetic profiling : Measure plasma concentrations via LC-MS/MS to calculate bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.